(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(4-pyridin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-19(26-18-7-3-2-6-17(18)24-14)20(23)22-11-8-15(9-12-22)25-16-5-4-10-21-13-16/h2-7,10,13-15,19H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFMCXBAGWWDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone is a derivative of benzo[d][1,4]dioxin and has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C₁₈H₁₈N₂O₃
- Molecular Weight: 306.35 g/mol
- Key Functional Groups: Dihydrobenzo[d][1,4]dioxin moiety and pyridine-derived piperidine.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown promise in inhibiting tumor cell proliferation. A study demonstrated that analogs of this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Similar derivatives have shown activity against a range of pathogens. For example, certain pyrazole derivatives demonstrated potent antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes.
The biological activity of this compound is likely mediated through interactions with specific molecular targets. For instance:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes like xanthine oxidase and tyrosinase, which are involved in various metabolic pathways .
- Receptor Interaction: The presence of piperidine may facilitate binding to neurotransmitter receptors, potentially influencing neuropharmacological outcomes.
Case Study 1: Antitumor Efficacy
In a preclinical study, a series of compounds including variations of the target molecule were tested against melanoma cells (B16F10). Results indicated that certain derivatives significantly reduced melanin production and cell viability, suggesting potential use in melanoma treatment .
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial efficacy of the compound against standard strains of bacteria and fungi. The results showed that the compound exhibited moderate to high activity against Gram-positive bacteria and certain fungi, outperforming traditional antibiotics in some cases .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 455.5 g/mol. The intricate arrangement of its functional groups contributes to its reactivity and biological activity. The presence of both the benzo[d]dioxin moiety and the piperidine ring enhances its potential for therapeutic applications.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of benzo[d]dioxins exhibit anticancer properties. The specific compound may inhibit cancer cell proliferation by targeting various signaling pathways, although detailed studies are still required to elucidate its mechanisms of action.
-
Neurological Disorders
- Compounds containing piperidine structures are often studied for their effects on the central nervous system. This compound's ability to modulate neurotransmitter systems may make it a candidate for treating disorders such as depression or anxiety.
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Antimicrobial Properties
- Preliminary studies suggest that similar compounds have shown antimicrobial activity against various pathogens. The potential for this compound to act as an antimicrobial agent warrants further investigation into its efficacy against specific bacterial and fungal strains.
Synthesis and Derivatives
The synthesis of this compound can be achieved through multiple synthetic routes, often involving complex organic reactions such as:
- Alkylation reactions to introduce the methyl group.
- Coupling reactions to link the benzo[d]dioxin moiety with the piperidine derivative.
Table 1: Synthetic Routes for (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone
| Reaction Type | Description | Example Compound |
|---|---|---|
| Alkylation | Introduction of methyl group | 3-Methylbenzo[d]dioxin |
| Coupling | Formation of piperidine linkage | Piperidin derivatives |
| Cyclization | Formation of cyclic structures | Dihydrobenzo[d]dioxins |
Case Studies
-
Study on Anticancer Properties
- A recent study evaluated the anticancer effects of similar compounds in vitro, showing significant inhibition of tumor growth in specific cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
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Neuropharmacological Evaluation
- In a pharmacological study, derivatives were tested for their effects on serotonin and dopamine receptors, indicating potential use in treating mood disorders. The findings suggest that modifications to the piperidine structure can enhance receptor affinity and selectivity.
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Antimicrobial Testing
- A series of compounds related to this structure were tested against common bacterial strains, revealing promising results in inhibiting growth. Future research is aimed at optimizing these compounds for better efficacy and lower toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and three analogs derived from recent literature and chemical databases:
Note: Experimental data for the target compound (e.g., melting point, solubility) are unavailable in public databases. Values marked with () are calculated using cheminformatics tools.*
Structural and Functional Insights
- Target vs. Analog 1 : The substitution of the oxadiazole-sulfanyl group in Analog 1 introduces a sulfur atom, which may enhance hydrophobic interactions or redox activity. However, the absence of the methyl group on the dioxin ring in Analog 1 reduces steric hindrance compared to the target compound .
- Target vs. Analog 2 : Replacing pyridin-3-yloxy (target) with pyrazin-2-yloxy (Analog 2) alters hydrogen-bonding capacity. Pyrazine’s nitrogen-rich aromatic system could improve solubility but may reduce blood-brain barrier permeability .
- Target vs. Analog 3 : The trifluoromethylpyridine-piperazine extension in Analog 3 significantly increases molecular weight and lipophilicity, likely enhancing target binding through π-π stacking and fluorine-specific interactions .
Hypothesized Pharmacological Differences
- The methyl group on the dioxin ring in the target compound may confer metabolic stability over Analog 2 and 3.
- The pyridin-3-yloxy substituent (target) could favor interactions with kinases (e.g., JAK or PI3K families) due to its similarity to ATP adenine-binding motifs.
- Analog 3’s trifluoromethyl group may improve pharmacokinetic profiles but increase synthesis complexity compared to the target compound .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone?
- Methodological Answer : Synthesis optimization requires systematic adjustments to reaction parameters. For example, solvent polarity (e.g., DCM vs. THF) and temperature (e.g., reflux vs. room temperature) significantly impact yields. Catalytic systems (e.g., Pd/C for hydrogenation) and protecting group strategies (e.g., orthogonal protection of the pyridinyloxy moiety) should be evaluated to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization in solvent systems like ethanol/water can improve purity .
Q. How can structural confirmation of the compound be achieved?
- Methodological Answer : Use a combination of 1H-NMR (to confirm proton environments, e.g., dihydrobenzo[d][1,4]dioxin methyl groups at δ 1.2–1.5 ppm) and 13C-NMR (to verify carbonyl carbons at ~170 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±5 ppm). HPLC with UV detection (e.g., 254 nm) validates purity (>95%), while elemental analysis confirms C/H/N ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies in IC50 values or receptor binding affinities may arise from assay conditions. For example:
- Assay Variability : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).
- Solubility Effects : Use co-solvents like DMSO (<1% v/v) to ensure compound solubility in aqueous buffers.
- Metabolic Stability : Pre-incubate with liver microsomes to assess degradation kinetics and adjust activity calculations accordingly .
Q. How can in silico modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinase domains). Focus on key interactions:
- The pyridinyloxy group may form hydrogen bonds with catalytic lysine residues.
- The dihydrobenzo[d][1,4]dioxin moiety could engage in π-π stacking with aromatic side chains.
Validate predictions with molecular dynamics simulations (≥100 ns) to assess binding stability .
Q. What methodologies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Replace the pyridinyloxy group with bioisosteres (e.g., thiophene or benzofuran) to evaluate electronic effects.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., the methanone oxygen).
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., methyl vs. trifluoromethyl on the dihydrodioxin ring) .
Q. How can stability under physiological conditions be assessed?
- Methodological Answer : Conduct accelerated stability studies :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products.
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess changes in melting point and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
